molecular formula C24H18ClN3 B2783422 1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-67-3

1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2783422
CAS No.: 901264-67-3
M. Wt: 383.88
InChI Key: MPKVAONDDVHLAW-UHFFFAOYSA-N
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Description

Quinoline and quinazoline derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Synthesis Analysis

The synthesis of quinoline and quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .


Molecular Structure Analysis

The molecular structure of these compounds often consists of a chlorophenyl ring, phenyl ring, and the quinazoline ring . The bond distances and bond angles are in good agreement with the standard values .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical and Chemical Properties Analysis

The compound crystallizes in the orthorhombic crystal system with the space group P 2 1 2 1 2 1 . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .

Scientific Research Applications

Optical and Photovoltaic Properties

The study of quinoline derivatives, including compounds structurally related to 1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has revealed significant optical and photovoltaic properties. These compounds demonstrate potential in the fabrication of organic–inorganic photodiodes and thin films, highlighting their applicability in photovoltaic devices. The optical properties of these compounds, such as their absorption parameters and electron transition types, have been thoroughly investigated. Additionally, their ability to form thin films through thermal deposition suggests their utility in electronic and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoxaline derivatives, related to the core structure of this compound, have been identified as effective corrosion inhibitors for mild steel in acidic media. This application is vital in extending the life and maintaining the integrity of metal structures and components in industrial environments. The corrosion inhibition efficacy of these compounds has been demonstrated through various electrochemical and surface analysis techniques, showcasing their potential as protective agents in corrosive environments (Saraswat & Yadav, 2020).

Luminescent and Electroluminescent Applications

The structural analogs of this compound have been explored for their luminescent properties, offering potential applications in electroluminescent devices. These materials' ability to emit light in various parts of the visible spectrum makes them candidates for use in organic light-emitting diodes (OLEDs) and other display technologies. Their emission properties can be tuned by modifying the chemical structure, providing a versatile platform for developing new luminescent materials (Danel, Gąsiorski, Matusiewicz, Całus, Uchacz, & Kityk, 2010).

Molecular Reporters and Sensing

Certain derivatives of pyrazoloquinoline, sharing the core structure with this compound, have been investigated as molecular reporters. These compounds can undergo electron transfer and charge transfer processes, making them suitable for sensing applications. Their spectral properties allow for the signaling of chemical analytes, highlighting their potential as functional dyes in analytical chemistry and sensor technology (Rurack & Bricks, 2001).

Future Directions

Given the significant biological activities of quinoline and quinazoline derivatives, there is an escalating need for the development of novel antibiotics to treat resistant bacteria stain . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine are also being explored .

Properties

IUPAC Name

1-(4-chlorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKVAONDDVHLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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